molecular formula C9H19N B12843681 (R)-1-Cyclopentylbutan-1-amine

(R)-1-Cyclopentylbutan-1-amine

Cat. No.: B12843681
M. Wt: 141.25 g/mol
InChI Key: FIFGMKPLENXJCW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cyclopentylbutan-1-amine is an organic compound characterized by a cyclopentyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopentylbutan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with cyclopentylcarboxylic acid.

    Reduction: The carboxylic acid is reduced to cyclopentylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Conversion to Bromide: Cyclopentylmethanol is then converted to cyclopentylmethyl bromide using phosphorus tribromide (PBr3).

    Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with butylamine under basic conditions to yield ®-1-Cyclopentylbutan-1-amine.

Industrial Production Methods

Industrial production methods for ®-1-Cyclopentylbutan-1-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclopentylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces imines or amides.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Forms various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Cyclopentylbutan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules, including enzymes and receptors. Its chiral nature

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1R)-1-cyclopentylbutan-1-amine

InChI

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m1/s1

InChI Key

FIFGMKPLENXJCW-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1CCCC1)N

Canonical SMILES

CCCC(C1CCCC1)N

Origin of Product

United States

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